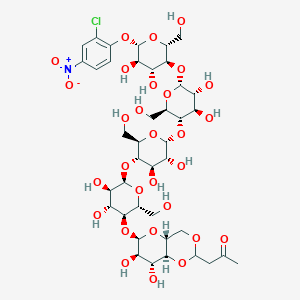
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- is a synthetic compound known for its unique structural properties and applications in biochemical research. It is a derivative of maltopentaose, a type of maltooligosaccharide, modified with a 3-ketobutylidene group and a 2-chloro-4-nitrophenyl group. This compound is particularly noted for its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves several key steps. Initially, maltopentaose is reacted with 2-chloro-4-nitrophenol to form 2-chloro-4-nitrophenyl maltopentaoside. This intermediate is then further modified by reacting with 4,4-dimethoxy-2-butanone in the presence of 1,3-dimethyl-2-imidazolidinone and p-toluenesulfonic acid to introduce the 3-ketobutylidene group .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using larger reaction vessels and optimized conditions to ensure high yield and purityThe reaction conditions, including temperature, pH, and reaction time, are carefully controlled to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of various enzymes, particularly amylases.
Biology: The compound’s stability and resistance to enzymatic degradation make it useful in studying carbohydrate metabolism and enzyme kinetics.
Medicine: It is employed in diagnostic assays to measure enzyme activity in biological fluids, aiding in the diagnosis of certain medical conditions.
Industry: The compound is used in the development of biochemical sensors and other analytical tools.
Wirkmechanismus
The mechanism of action of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves its interaction with specific enzymes. The 2-chloro-4-nitrophenyl group acts as a chromogenic substrate, releasing a detectable signal upon enzymatic cleavage. This property is utilized in various assays to measure enzyme activity. The 3-ketobutylidene group provides stability and resistance to non-specific enzymatic degradation, ensuring accurate and reliable results .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenyl maltopentaoside: Lacks the 3-ketobutylidene group, making it less stable and more susceptible to enzymatic degradation.
p-Nitrophenyl maltopentaoside: Contains a p-nitrophenyl group instead of the 2-chloro-4-nitrophenyl group, resulting in different chromogenic properties.
3-Ketobutylidene p-nitrophenyl maltopentaoside: Similar structure but with a p-nitrophenyl group, offering different stability and reactivity profiles.
Uniqueness
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- stands out due to its unique combination of stability, resistance to enzymatic degradation, and chromogenic properties. These features make it a valuable tool in various scientific and industrial applications, providing reliable and accurate results in enzymatic assays and other analytical techniques .
Eigenschaften
CAS-Nummer |
136345-76-1 |
|---|---|
Molekularformel |
C40H58ClNO29 |
Molekulargewicht |
1052.3 g/mol |
IUPAC-Name |
1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |
InChI |
InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |
InChI-Schlüssel |
XOPIENHSVNOKRX-RZXBMSGGSA-N |
SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
Isomerische SMILES |
CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
Kanonische SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
Synonyme |
2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















